N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
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Overview
Description
N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide: is a complex organic compound with a unique structure that combines benzofuran, fluorophenyl, and dihydropyridazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of 4-ethoxybenzoyl chloride: This is achieved by reacting 4-ethoxybenzoic acid with thionyl chloride.
Synthesis of benzofuran intermediate: The benzofuran ring is synthesized through a cyclization reaction involving appropriate starting materials.
Coupling reactions: The benzofuran intermediate is coupled with 4-ethoxybenzoyl chloride and 4-fluorophenyl derivatives under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran and fluorophenyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-ethoxybenzoyl)amino]-N-(4-fluorophenyl)benzamide
- N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-2-nitrobenzamide
Uniqueness
N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is unique due to its combination of benzofuran, fluorophenyl, and dihydropyridazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C28H20FN3O5 |
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Molecular Weight |
497.5 g/mol |
IUPAC Name |
N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-1-(4-fluorophenyl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C28H20FN3O5/c1-2-36-20-13-7-17(8-14-20)26(34)27-24(21-5-3-4-6-23(21)37-27)30-28(35)25-22(33)15-16-32(31-25)19-11-9-18(29)10-12-19/h3-16H,2H2,1H3,(H,30,35) |
InChI Key |
XFDGJPIDTAXMPR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=NN(C=CC4=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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